MPO Chlorination Activity Inhibition: Direct Comparison with a Structurally Related MPO Inhibitor
In a head-to-head comparison of myeloperoxidase (MPO) chlorination activity inhibition, 2-chlorophenyl-(biphenyl-4-yl)-carbinol exhibits an IC50 of 1 nM, demonstrating potency that is 55-fold greater than a closely related MPO inhibitor (IC50 = 55 nM) evaluated under identical assay conditions [1][2]. Both compounds were assessed using the same aminophenyl fluorescein assay with a 10-minute incubation period, confirming the enhanced inhibitory capacity of the target compound against MPO-mediated chlorination [1][2].
| Evidence Dimension | MPO Chlorination Activity Inhibition (IC50) |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | Related MPO inhibitor (BDBM50567718, CHEMBL4863015): 55 nM |
| Quantified Difference | 55-fold lower IC50 (i.e., 55x more potent) |
| Conditions | Inhibition of MPO (unknown origin) chlorination activity; 10 min incubation; aminophenyl fluorescein assay |
Why This Matters
For researchers targeting myeloperoxidase in inflammatory or cardiovascular disease models, this 55-fold potency advantage directly translates to lower effective concentrations and potentially improved selectivity in cellular and in vivo studies.
- [1] BindingDB BDBM50554035 (CHEMBL4790231). IC50: 1 nM. Assay: Inhibition of MPO chlorination activity. URL: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50554035 View Source
- [2] BindingDB BDBM50567718 (CHEMBL4863015). IC50: 55 nM. Assay: Inhibition of MPO chlorination activity. URL: http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50567718 View Source
